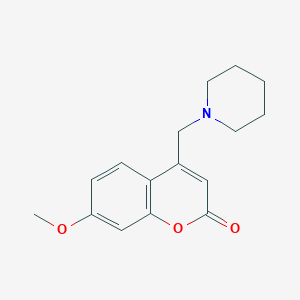
5-(3-Chlorophenyl)-1-(6-ethylbenzothiazol-2-yl)-3-hydroxy-4-(2-thienylcarbonyl)-3-pyrrolin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-Clorofenil)-1-(6-etilbenzotiazol-2-il)-3-hidroxi-4-(2-tienilcarbonil)-3-pirrolin-2-ona es un compuesto orgánico complejo que presenta una combinación de anillos aromáticos, un anillo de tiazol y un núcleo de pirrolinona
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 5-(3-Clorofenil)-1-(6-etilbenzotiazol-2-il)-3-hidroxi-4-(2-tienilcarbonil)-3-pirrolin-2-ona normalmente implica reacciones orgánicas de varios pasos. Los materiales de partida a menudo incluyen derivados de 3-clorofenilo, etilbenzotiazol y ácido tiofeno carboxílico. Los pasos clave en la síntesis pueden implicar:
Formación del Núcleo de Pirrolinona: Esto se puede lograr mediante reacciones de ciclación que involucran precursores apropiados.
Introducción del Grupo Tienilcarbonil: Este paso puede implicar reacciones de acilación utilizando derivados de ácido tiofeno carboxílico.
Unión de los Grupos Clorofenilo y Benzotiazol: Estos pasos pueden implicar reacciones de acoplamiento como el acoplamiento de Suzuki o Heck.
Métodos de Producción Industrial
La producción industrial de este compuesto requeriría la optimización de la ruta sintética para garantizar un alto rendimiento y pureza. Esto puede implicar el uso de catalizadores, condiciones de reacción controladas (temperatura, presión, pH) y técnicas de purificación como la recristalización o la cromatografía.
Análisis De Reacciones Químicas
Tipos de Reacciones
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en el grupo hidroxilo, lo que lleva a la formación de cetonas o quinonas.
Reducción: Las reacciones de reducción pueden dirigirse a los grupos carbonilo, convirtiéndolos en alcoholes.
Reactivos y Condiciones Comunes
Oxidación: Reactivos como el permanganato de potasio (KMnO₄) o el trióxido de cromo (CrO₃) en condiciones ácidas.
Reducción: Reactivos como el borohidruro de sodio (NaBH₄) o el hidruro de aluminio y litio (LiAlH₄).
Sustitución: Reactivos como halógenos (Cl₂, Br₂) o nucleófilos (NH₃, OH⁻).
Principales Productos
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir cetonas, mientras que la reducción puede producir alcoholes.
Aplicaciones Científicas De Investigación
Química
En química, este compuesto se puede utilizar como bloque de construcción para la síntesis de moléculas más complejas. Su estructura única permite diversas reacciones de funcionalización, lo que lo convierte en un intermedio versátil.
Biología
En la investigación biológica, los derivados de este compuesto pueden estudiarse por sus potenciales actividades biológicas, como las propiedades antimicrobianas, anticancerígenas o antiinflamatorias.
Medicina
En química medicinal, este compuesto puede servir como compuesto líder para el desarrollo de nuevos fármacos. Sus características estructurales pueden interactuar con dianas biológicas específicas, lo que lleva a efectos terapéuticos.
Industria
En el sector industrial, este compuesto puede utilizarse en el desarrollo de nuevos materiales, como polímeros o colorantes, debido a sus componentes aromáticos y heterocíclicos.
Mecanismo De Acción
El mecanismo de acción de 5-(3-Clorofenil)-1-(6-etilbenzotiazol-2-il)-3-hidroxi-4-(2-tienilcarbonil)-3-pirrolin-2-ona dependería de su aplicación específica. En un contexto biológico, puede interactuar con enzimas o receptores, modulando su actividad. Los objetivos moleculares y las vías involucradas se determinarían mediante estudios experimentales, como ensayos de unión o acoplamiento molecular.
Comparación Con Compuestos Similares
Compuestos Similares
- 5-(3-Clorofenil)-1-(6-metilbenzotiazol-2-il)-3-hidroxi-4-(2-tienilcarbonil)-3-pirrolin-2-ona
- 5-(3-Clorofenil)-1-(6-etilbenzotiazol-2-il)-3-hidroxi-4-(2-furilcarbonil)-3-pirrolin-2-ona
Singularidad
La singularidad de 5-(3-Clorofenil)-1-(6-etilbenzotiazol-2-il)-3-hidroxi-4-(2-tienilcarbonil)-3-pirrolin-2-ona radica en su combinación específica de grupos funcionales y sistemas aromáticos. Esta estructura única puede conferir una reactividad química y una actividad biológica distintas en comparación con compuestos similares.
Propiedades
Fórmula molecular |
C24H17ClN2O3S2 |
|---|---|
Peso molecular |
481.0 g/mol |
Nombre IUPAC |
2-(3-chlorophenyl)-1-(6-ethyl-1,3-benzothiazol-2-yl)-4-hydroxy-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C24H17ClN2O3S2/c1-2-13-8-9-16-18(11-13)32-24(26-16)27-20(14-5-3-6-15(25)12-14)19(22(29)23(27)30)21(28)17-7-4-10-31-17/h3-12,20,29H,2H2,1H3 |
Clave InChI |
VTHVBDQQIGTYOL-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC2=C(C=C1)N=C(S2)N3C(C(=C(C3=O)O)C(=O)C4=CC=CS4)C5=CC(=CC=C5)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-benzyl-2-{[12-oxo-11-(prop-2-en-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl}acetamide](/img/structure/B12137362.png)
![(5Z)-5-{[3-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(3-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12137364.png)
![5-(4-Ethoxyphenyl)-3-[(3-fluorophenyl)methylthio]-1,2,4-triazole-4-ylamine](/img/structure/B12137367.png)
ethyl)amine](/img/structure/B12137371.png)

![2-(dimethylamino)ethyl [(5Z)-5-(4-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B12137395.png)
![N-(2-methoxy-5-methylphenyl)-2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12137400.png)
![7,9-Dibromo-2-(4-methylphenyl)-5-(pyridin-4-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12137404.png)
![2-(5,6-dimethyl-4-oxo-3-prop-2-enyl(3-hydrothiopheno[2,3-d]pyrimidin-2-ylthio))-N-(3-methylphenyl)acetamide](/img/structure/B12137408.png)

![N-(2-ethyl-6-methylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12137427.png)
![N-(3,4-difluorophenyl)-2-{[5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12137432.png)
